molecular formula C21H22N2O5S2 B12203627 2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12203627
M. Wt: 446.5 g/mol
InChI Key: QCDVEZLSLHNPQJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This can be done through amide bond formation reactions using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of the enzyme.

    Modulation of receptor activity: By acting as an agonist or antagonist.

    Interference with cellular pathways: By affecting signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.

Uniqueness

2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-8-5-7-15(11-16)23-17-12-30(25,26)13-19(17)29-21(23)22-20(24)10-14-6-3-4-9-18(14)28-2/h3-9,11,17,19H,10,12-13H2,1-2H3

InChI Key

QCDVEZLSLHNPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4OC

Origin of Product

United States

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